molecular formula C34H50N4O9S B1669780 Dalfopristin CAS No. 112362-50-2

Dalfopristin

Katalognummer: B1669780
CAS-Nummer: 112362-50-2
Molekulargewicht: 690.8 g/mol
InChI-Schlüssel: SUYRLXYYZQTJHF-KDGYIZLOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dalfopristin ist ein semisynthetisches Streptogramin-Antibiotikum, das von Pristinamycin IIA abgeleitet ist. Es wird üblicherweise in Kombination mit Quinupristin unter dem Handelsnamen Synercid verwendet. Diese Kombination ist besonders wirksam gegen grampositive Bakterien, einschließlich multiresistenter Stämme .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound wird aus Pristinamycin IIA durch eine stereoselektive Michael-artige Addition von 2-Diethylaminoethanethiol an die konjugierte Doppelbindung des Dehydroprolinrings synthetisiert. Die anfängliche Methode umfasste die Verwendung von Natriumperiodat in Verbindung mit Rutheniumdioxid, um das Schwefelderivat zu einem Sulfon zu oxidieren. Ein verbessertes Ergebnis wird mit Wasserstoffperoxid und Natriumwolframat in einem Zweiphasenmedium erzielt .

Industrielle Produktionsmethoden: Für die großtechnische Produktion wird der this compound-Anteil von Quinupristin/Dalfopristin durch Reinigung durch Cocristallisation aus Acetonlösungen gewonnen. Diese Methode gewährleistet die Produktion einer strukturell hydrophoberen Verbindung, die eine leicht ionisierbare Gruppe für die Salzbildung enthält .

Wirkmechanismus

Target of Action

Dalfopristin primarily targets the bacterial ribosome . It is used in combination with another antibiotic, quinupristin, to treat severe or life-threatening infections of vancomycin-resistant Enterococcus faecium (VREF), and skin infections caused by methicillin-susceptible Staphylococcus aureus or Streptococcus pyogenes .

Mode of Action

This compound binds to the 23S portion of the 50S ribosomal subunit, causing a conformational change . This change enhances the binding of quinupristin by a factor of about 100 . In addition, this compound inhibits the early phase of protein synthesis .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway in bacteria. By binding to the 23S portion of the 50S ribosomal subunit, it inhibits the early phase of protein synthesis . This disruption of protein synthesis leads to the inhibition of bacterial growth and replication.

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism in the liver. It is extensively hepatically metabolized and excreted from the feces . This compound also serves as an inhibitor of the cytochrome P450 (CYP) 3A4 enzyme pathway , which plays a crucial role in drug metabolism. Therefore, the bioavailability of this compound can be influenced by drugs metabolized by the CYP3A4 pathway.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and replication. By disrupting protein synthesis, this compound prevents the bacteria from producing essential proteins, leading to their death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 pathway can affect the bioavailability of this compound .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Dalfopristin exhibits potent in vitro activity against a variety of gram-positive pathogens. It is particularly effective against:

  • Vancomycin-resistant Enterococcus faecium : this compound has been shown to have a minimum inhibitory concentration (MIC) of ≤ 1 µg/mL against 90% of strains tested, making it a crucial option for treating infections caused by this resistant organism .
  • Staphylococcus aureus : The compound is effective against both methicillin-susceptible and methicillin-resistant strains .
  • Streptococcus pneumoniae : this compound demonstrates significant activity against this pathogen as well, contributing to its broad-spectrum efficacy .

Clinical Efficacy and Safety

Several clinical studies have assessed the efficacy and safety of quinupristin/dalfopristin in treating severe infections:

Treatment of Complicated Skin and Skin Structure Infections

In two multicenter randomized trials involving 893 hospitalized patients, quinupristin/dalfopristin was compared with standard treatments (cefazolin, oxacillin, and vancomycin). The findings included:

  • Clinical Success Rates : The success rates were comparable between quinupristin/dalfopristin (68%) and the comparator group (71%) for complicated skin infections .
  • Bacteriological Eradication : The eradication rates were somewhat lower for quinupristin/dalfopristin at 65.8% compared to 72.7% for the comparator group. This was attributed to a higher incidence of polymicrobial infections in the quinupristin/dalfopristin group .

Treatment of Vancomycin-Resistant Enterococcus Infections

A study specifically focused on patients with vancomycin-resistant Enterococcus faecium infections demonstrated:

  • Overall Success Rate : The overall success rate was reported at 65.8%, with significant clinical improvement noted in patients treated with quinupristin/dalfopristin .
  • Adverse Events : The treatment was generally well tolerated; however, higher rates of drug-related venous adverse events were observed (66% vs. 28% in comparator groups) .

Case Study: Treatment of Severe Bacteremia

In a real-world application involving patients with severe bacteremia caused by vancomycin-resistant Enterococcus faecium, quinupristin/dalfopristin was administered as a last-resort treatment option:

  • Patient Demographics : The cohort included patients with significant comorbidities such as diabetes and chronic liver disease.
  • Outcomes : Clinical success was achieved in over 70% of cases, underscoring the drug's potential in critical care settings where conventional therapies fail .

Case Study: Multidrug-Resistant Infections

Another case study highlighted the use of quinupristin/dalfopristin in treating multidrug-resistant infections in immunocompromised patients:

  • Treatment Protocol : Patients received intravenous administration every 8 hours for an average duration of 14 days.
  • Results : A bacteriological success rate of approximately 70% was reported, demonstrating its effectiveness despite the patients' complex medical histories .

Summary Table of Applications

Application AreaKey Findings
Antimicrobial ActivityEffective against vancomycin-resistant Enterococcus faecium and other gram-positive pathogens
Complicated Skin InfectionsComparable clinical success rates with standard treatments; lower bacteriological eradication
Vancomycin-Resistant EnterococcusOverall success rate around 65.8%; higher adverse events compared to other treatments
Severe BacteremiaAchieved clinical success in over 70% of cases; viable option for critically ill patients

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dalfopristin is synthesized from pristinamycin IIA through a stereoselective Michael-type addition of 2-diethylaminoethanethiol on the conjugated double bond of the dehydroproline ring. The initial method involved using sodium periodate associated with ruthenium dioxide to oxidize the sulfur derivative into a sulfone. an improved yield is achieved using hydrogen peroxide with sodium tungstate in a two-phase medium .

Industrial Production Methods: For large-scale production, the this compound portion of quinupristin/dalfopristin is achieved through purifying cocrystallization from acetone solutions. This method ensures the production of a structurally more hydrophobic compound that contains a readily ionizable group available for salt formation .

Analyse Chemischer Reaktionen

Reaktionstypen: Dalfopristin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its ability to enhance the binding of quinupristin, resulting in a synergistic effect that significantly inhibits bacterial protein synthesis. This makes the combination of quinupristin and this compound particularly effective against multi-drug-resistant Gram-positive bacteria .

Eigenschaften

CAS-Nummer

112362-50-2

Molekularformel

C34H50N4O9S

Molekulargewicht

690.8 g/mol

IUPAC-Name

(6R,7S,10R,11R,12E,17Z,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone

InChI

InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9-,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1

InChI-Schlüssel

SUYRLXYYZQTJHF-KDGYIZLOSA-N

SMILES

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

Isomerische SMILES

CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C\C(=C\[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C

Kanonische SMILES

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

Aussehen

Solid powder

Color/Form

Slightly yellow to yellow powder
White solid

melting_point

approximately 150 °C

Key on ui other cas no.

112362-50-2

Physikalische Beschreibung

Solid

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

7.16e-02 g/L

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

26-(2-diethylaminoethyl)sulfonylpristamycin IIB
dalfopristin
RP 54476
RP-54476

Dampfdruck

8.83X10-29 mm Hg at 25 °C (est)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dalfopristin
Reactant of Route 2
Reactant of Route 2
Dalfopristin
Reactant of Route 3
Reactant of Route 3
Dalfopristin
Reactant of Route 4
Dalfopristin
Reactant of Route 5
Dalfopristin
Reactant of Route 6
Dalfopristin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.